2,4,2’,4’-Tetrabromodiphenyl Ether
2,4,2’,4’-Tetrabromodiphenyl Ether
2,2',4,4'-Tetrabromodiphenyl ether is an organobromine compound and an aromatic ether.
1, 1'-Oxybis[2, 4-dibromobenzene], also known as 2, 2', 4, 4'-tetrabromodiphenyl ether or pbde 47, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 1, 1'-Oxybis[2, 4-dibromobenzene] exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1, 1'-Oxybis[2, 4-dibromobenzene] has been primarily detected in blood. Within the cell, 1, 1'-oxybis[2, 4-dibromobenzene] is primarily located in the membrane (predicted from logP).
1, 1'-Oxybis[2, 4-dibromobenzene], also known as 2, 2', 4, 4'-tetrabromodiphenyl ether or pbde 47, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 1, 1'-Oxybis[2, 4-dibromobenzene] exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1, 1'-Oxybis[2, 4-dibromobenzene] has been primarily detected in blood. Within the cell, 1, 1'-oxybis[2, 4-dibromobenzene] is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
5436-43-1
VCID:
VC0047555
InChI:
InChI=1S/C12H6Br4O/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H
SMILES:
C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br
Molecular Formula:
C12H6Br4O
Molecular Weight:
485.79 g/mol
2,4,2’,4’-Tetrabromodiphenyl Ether
CAS No.: 5436-43-1
Reference Standards
VCID: VC0047555
Molecular Formula: C12H6Br4O
Molecular Weight: 485.79 g/mol
CAS No. | 5436-43-1 |
---|---|
Product Name | 2,4,2’,4’-Tetrabromodiphenyl Ether |
Molecular Formula | C12H6Br4O |
Molecular Weight | 485.79 g/mol |
IUPAC Name | 2,4-dibromo-1-(2,4-dibromophenoxy)benzene |
Standard InChI | InChI=1S/C12H6Br4O/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H |
Standard InChIKey | XYBSIYMGXVUVGY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br |
Canonical SMILES | C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br |
Melting Point | 82-82.5°C |
Physical Description | Solid |
Description | 2,2',4,4'-Tetrabromodiphenyl ether is an organobromine compound and an aromatic ether. 1, 1'-Oxybis[2, 4-dibromobenzene], also known as 2, 2', 4, 4'-tetrabromodiphenyl ether or pbde 47, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 1, 1'-Oxybis[2, 4-dibromobenzene] exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1, 1'-Oxybis[2, 4-dibromobenzene] has been primarily detected in blood. Within the cell, 1, 1'-oxybis[2, 4-dibromobenzene] is primarily located in the membrane (predicted from logP). |
Synonyms | 2,2',4,4'-brominated diphenyl ether 2,2',4,4'-tetrabromobiphenyl ether 2,2',4,4'-tetrabromodiphenyl ether 2,2,4,4-tetrabromodiphenyl ether BDE-47 PBDE-47 TBDP-ether tetrabrominated diphenyl ether 47 |
Vapor Pressure | 7.00e-08 mmHg |
PubChem Compound | 95170 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume